molecular formula C15H17ClN2O B4907190 1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine

1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine

Cat. No.: B4907190
M. Wt: 276.76 g/mol
InChI Key: CEXUHBKFSQENHS-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine typically involves the reaction of 2-chlorobenzyl chloride with furan-3-ylmethylamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the moiety, using nucleophiles like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like .

Major Products Formed

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of .

Scientific Research Applications

1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine: can be compared with other piperazine derivatives such as:

  • 1-(2-chlorophenyl)piperazine
  • 1-(furan-3-ylmethyl)piperazine
  • 1-(2-methylphenyl)-4-(furan-3-ylmethyl)piperazine

These compounds share structural similarities but differ in their substituents and functional groups , which can influence their chemical properties and biological activities. The unique combination of the 2-chlorophenyl and furan-3-ylmethyl groups in This compound

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(furan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-3-1-2-4-15(14)18-8-6-17(7-9-18)11-13-5-10-19-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXUHBKFSQENHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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